molecular formula C8H10FN B3290419 (S)-2-Fluoro-1-phenylethanamine CAS No. 864416-15-9

(S)-2-Fluoro-1-phenylethanamine

Cat. No. B3290419
CAS RN: 864416-15-9
M. Wt: 139.17 g/mol
InChI Key: KSWGCLOZHMSHGB-MRVPVSSYSA-N
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Description

(S)-2-Fluoro-1-phenylethanamine, also known as FPEA, is a chiral amine that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is a derivative of phenethylamine and contains a fluorine atom at the 2-position of the phenyl ring. FPEA has been studied extensively for its unique properties and potential uses in the fields of medicinal chemistry, neuroscience, and materials science.

Mechanism of Action

The exact mechanism of action of (S)-2-Fluoro-1-phenylethanamine is not fully understood, but it is believed to act as a serotonin reuptake inhibitor by binding to the serotonin transporter and preventing the reuptake of serotonin into presynaptic neurons. This leads to increased levels of serotonin in the synaptic cleft, which can have a mood-elevating effect.
Biochemical and Physiological Effects:
(S)-2-Fluoro-1-phenylethanamine has been shown to have several biochemical and physiological effects in animal studies. In rats, (S)-2-Fluoro-1-phenylethanamine has been shown to increase extracellular serotonin levels in the prefrontal cortex and striatum, as well as increase dopamine levels in the nucleus accumbens. (S)-2-Fluoro-1-phenylethanamine has also been shown to have anxiolytic effects in rats, reducing anxiety-like behavior in several behavioral tests.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-2-Fluoro-1-phenylethanamine in lab experiments is its unique chiral properties, which can be useful in the synthesis of chiral materials. Additionally, (S)-2-Fluoro-1-phenylethanamine has potential as a ligand for imaging studies of the dopamine transporter, which could be useful in studying the neurobiology of addiction and other dopamine-related disorders. One limitation of using (S)-2-Fluoro-1-phenylethanamine in lab experiments is its potential toxicity, particularly at high doses. Additionally, the exact mechanism of action of (S)-2-Fluoro-1-phenylethanamine is not fully understood, which could limit its potential use in certain applications.

Future Directions

There are several potential future directions for research on (S)-2-Fluoro-1-phenylethanamine. One area of interest is the development of (S)-2-Fluoro-1-phenylethanamine-based materials, particularly in the field of chiral materials. Additionally, further research is needed to fully understand the mechanism of action of (S)-2-Fluoro-1-phenylethanamine and its potential use as a ligand for imaging studies of the dopamine transporter. Finally, the potential use of (S)-2-Fluoro-1-phenylethanamine as a treatment for depression and other mood disorders warrants further investigation.

Scientific Research Applications

(S)-2-Fluoro-1-phenylethanamine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, (S)-2-Fluoro-1-phenylethanamine has been shown to have potential as a selective serotonin reuptake inhibitor (SSRI), which could make it a potential treatment for depression and other mood disorders. In neuroscience, (S)-2-Fluoro-1-phenylethanamine has been studied for its potential as a ligand for imaging studies of the dopamine transporter. Additionally, (S)-2-Fluoro-1-phenylethanamine has been studied for its potential use in materials science, particularly as a chiral building block for the synthesis of new materials.

properties

IUPAC Name

(1S)-2-fluoro-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,10H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGCLOZHMSHGB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Fluoro-1-phenylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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